Dovramilast
Overview
Description
Dovramilast is a small molecule drug that acts as a phosphodiesterase 4 inhibitor. It is primarily being investigated for its potential therapeutic applications in various inflammatory and infectious diseases, including tuberculosis, leprosy, and lupus erythematosus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dovramilast is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dovramilast undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .
Scientific Research Applications
Dovramilast has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of phosphodiesterase 4 and its effects on cyclic adenosine monophosphate (cAMP) levels.
Biology: The compound is used to investigate the role of phosphodiesterase 4 in immune cell function and inflammation.
Medicine: this compound is being explored as a potential therapeutic agent for diseases such as tuberculosis, leprosy, and lupus erythematosus.
Mechanism of Action
Dovramilast exerts its effects by inhibiting phosphodiesterase 4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases cAMP levels, leading to the suppression of pro-inflammatory cytokines and chemokines. This mechanism helps reduce inflammation and modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: Another phosphodiesterase 4 inhibitor used for the treatment of chronic obstructive pulmonary disease.
Apremilast: A phosphodiesterase 4 inhibitor used for the treatment of psoriatic arthritis and plaque psoriasis.
Uniqueness
Its ability to enhance antibiotic-mediated bacterial clearance and reduce lung pathology sets it apart from similar compounds .
Properties
CAS No. |
340019-69-4 |
---|---|
Molecular Formula |
C24H28N2O6S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-3-oxo-1H-isoindol-4-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C24H28N2O6S/c1-4-32-21-12-16(10-11-20(21)31-2)19(14-33(3,29)30)26-13-17-6-5-7-18(22(17)24(26)28)25-23(27)15-8-9-15/h5-7,10-12,15,19H,4,8-9,13-14H2,1-3H3,(H,25,27)/t19-/m1/s1 |
InChI Key |
QDZOBXFRIVOQBR-LJQANCHMSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2CC3=C(C2=O)C(=CC=C3)NC(=O)C4CC4)OC |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2CC3=C(C2=O)C(=CC=C3)NC(=O)C4CC4)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2CC3=C(C2=O)C(=CC=C3)NC(=O)C4CC4)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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